molecular formula C33H60GdO6 B1580548 Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium CAS No. 14768-15-1

Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium

Cat. No. B1580548
CAS RN: 14768-15-1
M. Wt: 710.1 g/mol
InChI Key: IFQLGERJIMQSTR-UHFFFAOYSA-N
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Description

Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium, commonly known as Gd(TTHA)3-, is a lanthanide chelate that has been extensively studied for its potential applications in medical imaging and diagnosis. This compound is a paramagnetic contrast agent that can enhance the signal intensity of magnetic resonance imaging (MRI) scans, making it a valuable tool in the diagnosis of various diseases and conditions.

Scientific Research Applications

1. Structural Analysis

The crystal and molecular structure of similar compounds, such as tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III), has been extensively studied using X-ray diffraction methods. These studies reveal detailed atomic parameters and the geometry of chelate rings around the central metal ion, providing critical insights into the molecular structure of these compounds (Onuma, Inoue & Shibata, 1976).

2. Lanthanide Complexes and Their Stability

Tris(2,2,6,6-tetramethylheptane-3,5-dionato)-holmium and other lanthanide complexes have been the subject of research to determine their stoichiometry and stability constants. These studies are pivotal in understanding the interactions and stability of these complexes in various solvents, which is essential for their application in diverse scientific fields (Catton, Hart & Moss, 1976).

3. Triboluminescent Lanthanide Complexes

Research has been conducted on isostructural triboluminescent lanthanide complexes, including those with Tris(2,2,6,6-tetramethylheptane-3,5-dionato) as ligands. Such studies are crucial for understanding the luminescent properties of these complexes and their potential applications, like in the development of damage sensors in composite materials (Clegg et al., 2000).

4. Gadolinium-doped Organosilicon Films

Thin organosilicon films doped with gadolinium using tris(2,2,6,6-tetramethyl-3-5-heptanedionato)gadolinium(III) have been prepared and studied. This research is significant in the field of materials science, especially for applications involving luminescent centers and light-guide matrices (Tyczkowski, Szymanowski & Dargis, 1999).

5. Near-Infrared Luminescence Sensing

Tris(β-diketonato)lanthanides, including those with Tris(2,2,6,6-tetramethylheptane-3,5-dionato) ligands, have been explored as luminescent sensing probes. These probes are specific to biological substrates like glutamic acid and aspartic acid, indicating potential applications in proteomics, metabolomics, food science, and astrobiology (Tsukube, Yano & Shinoda, 2009).

properties

IUPAC Name

gadolinium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.Gd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHFYRREQBVMBY-LWTKGLMZSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57GdO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium

CAS RN

14768-15-1
Record name Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014768151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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